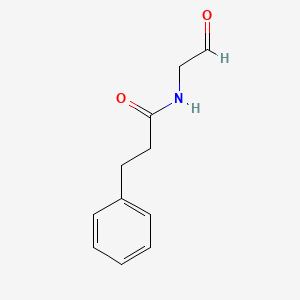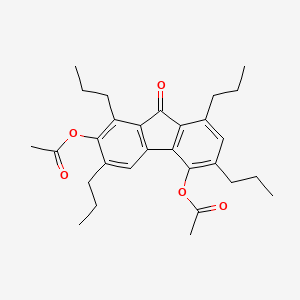
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate is a complex organic compound belonging to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with propyl groups and acetate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate typically involves multi-step organic reactions. One common method starts with the fluorene core, which is then subjected to Friedel-Crafts acylation to introduce the propyl groups. The resulting intermediate is then oxidized to form the 9-oxo group. Finally, acetylation is performed to introduce the diacetate functionalities. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 9-oxo group to a hydroxyl group.
Substitution: The propyl and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of 9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate involves its interaction with molecular targets through its functional groups. The 9-oxo group can participate in hydrogen bonding and other interactions, while the propyl and acetate groups provide hydrophobic and ester functionalities, respectively. These interactions can influence the compound’s reactivity and binding to specific targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-fluorene-4-carboxylic acid: Similar fluorene core with different substituents.
9-Oxo-9H-fluorene-2,6-dicarboxylic acid: Another fluorene derivative with carboxylic acid groups.
9-Oxo-9H-fluorene-2-sulfonate: Contains a sulfonate group instead of acetate.
Uniqueness
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate is unique due to its specific combination of propyl and acetate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
162137-26-0 |
|---|---|
Fórmula molecular |
C29H36O5 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
(5-acetyloxy-9-oxo-1,3,6,8-tetrapropylfluoren-2-yl) acetate |
InChI |
InChI=1S/C29H36O5/c1-7-11-19-15-20(12-8-2)29(34-18(6)31)26-23-16-21(13-9-3)28(33-17(5)30)22(14-10-4)25(23)27(32)24(19)26/h15-16H,7-14H2,1-6H3 |
Clave InChI |
YGEUTGBGFLAMCX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)OC(=O)C)CCC)OC(=O)C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


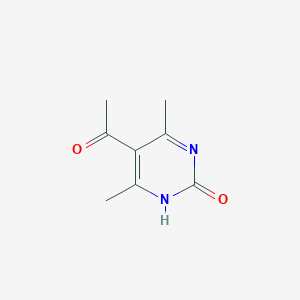
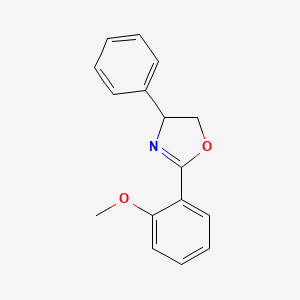
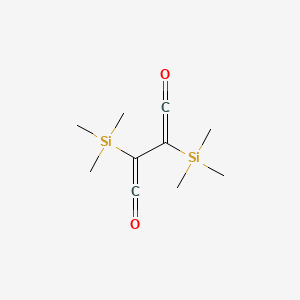
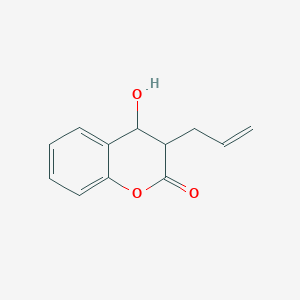
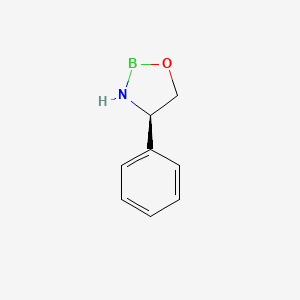
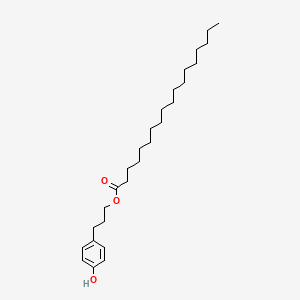
silane](/img/structure/B14276379.png)

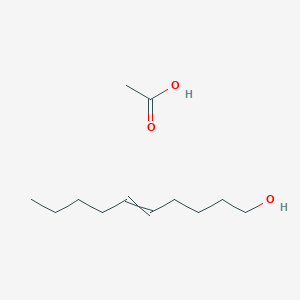
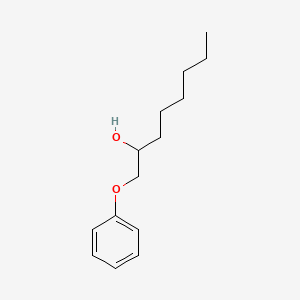
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

